N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
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Overview
Description
The compound mentioned belongs to a class of synthetic molecules that are often explored for their potential in therapeutic applications, given the specificity of its structure which suggests a complex synthesis pathway and potentially significant biological activity. Such compounds are typically designed to interact with biological targets with high specificity.
Synthesis Analysis
Synthesis of complex molecules like the one often involves multi-step organic synthesis, starting from simpler precursors. Methods might include regioselective chlorination, cyclization reactions, and the use of protecting groups to achieve the desired structural complexity. The synthesis pathway would be designed to incorporate the diverse functional groups and chiral centers present in the molecule efficiently (S. I. Zav'yalov et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques allow for the determination of the molecular framework, stereochemistry, and conformational preferences of the molecule (U. Girreser et al., 2016).
Chemical Reactions and Properties
The reactivity of the compound is influenced by its functional groups and structural framework. For instance, amide bonds, ether linkages, and thienoimidazole moieties would contribute to its chemical stability, solubility, and potential interactions with biological targets. Reactivity can also be explored through functional group transformations, providing insights into possible metabolic pathways and derivatives (K. Horspool et al., 1990).
Scientific Research Applications
Chiral Coordination Polymers
The compound is used in the formation of chiral one- and two-dimensional silver(I)-biotin coordination polymers. These polymers showcase a variety of coordination environments for the Ag(I) cations, ranging from trigonal to tetrahedral and square-pyramidal, influenced by the specific anions present and the conformation of the valeric acid side chain. The resulting structures display diverse solid-state structures and are stabilized by various hydrogen bonds and other interactions, highlighting the compound's role in the formation of complex chiral networks (Altaf & Stoeckli-Evans, 2013).
Synthesis of Biotin and Related Compounds
The compound is pivotal in the regioselective chlorination and synthesis of biotin and related compounds. For instance, it plays a role in the synthesis of tetradehydrobiotin esters, key intermediates in biotin synthesis, indicating its importance in the synthesis of biologically significant molecules (Zav’yalov et al., 2006).
Preparation of Novel Biosensors
Research indicates the compound's utility in the synthesis of biotin pre-functionalized linkers, which are critical for the single-step preparation of new biosensor probes. This application highlights its importance in the development of biosensors and related analytical devices (Banasik, 2017).
Synthesis of Imidazolidine and Pyrrolidine Derivatives
The compound is also involved in the microwave-assisted synthesis of imidazolidine and pyrrolidine derivatives, underpinning its role in the efficient and rapid synthesis of these compounds, which have potential pharmaceutical applications (Brouillette et al., 2007).
Tumor Imaging Applications
Furthermore, the compound has been utilized in the synthesis and evaluation of ligands like Bis(thiosemicarbazone)- Biotin for tumor imaging applications. These ligands, after being radiolabeled, have shown significant initial tumor uptake and favorable tumor/muscle ratios, indicating their potential as SPECT-radiopharmaceuticals for tumor imaging (Singh et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve proposing further studies that could be done to learn more about the compound, such as testing it in different conditions, studying its derivatives, or investigating its potential uses.
Please note that these steps may vary depending on the specific compound and the context in which it is being studied. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a professional chemist.
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-[2-(3-amino-1,1,2,2-tetradeuteriopropoxy)ethoxy]ethoxy]-2,2,3,3-tetradeuteriopropyl]amino]-2-oxoethyl]-N-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N5O6S/c1-28(21(30)7-3-2-6-19-22-18(17-35-19)26-23(31)27-22)16-20(29)25-9-5-11-33-13-15-34-14-12-32-10-4-8-24/h18-19,22H,2-17,24H2,1H3,(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1/i4D2,5D2,10D2,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPLNHULTOXKFM-WABRHZOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCCOCCOCCOCCCN)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CN)C([2H])([2H])OCCOCCOC([2H])([2H])C([2H])([2H])CNC(=O)CN(C)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide |
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